molecular formula C9H9N3OS B11767638 3-(2-Hydrazino-thiazol-4-yl)-phenol

3-(2-Hydrazino-thiazol-4-yl)-phenol

Cat. No.: B11767638
M. Wt: 207.25 g/mol
InChI Key: LCFVPCZLHWKGGT-UHFFFAOYSA-N
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Description

3-(2-Hydrazino-thiazol-4-yl)-phenol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the thiazole ring, which is known for its biological activity, makes this compound particularly noteworthy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydrazino-thiazol-4-yl)-phenol typically involves the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide. This reaction proceeds under neat conditions, resulting in the formation of the thiazole ring through a Hantzsch-Thiazole synthesis . The reaction conditions are generally mild, and the process is known for its high yields and short reaction times.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign processes and minimizing waste, are likely to be applied in scaling up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydrazino-thiazol-4-yl)-phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The phenolic group allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of thiazole compounds exhibit promising anticancer properties. For instance, studies have shown that thiazole-based compounds can inhibit tubulin polymerization, a critical process in cancer cell division. The incorporation of hydrazine moieties enhances the biological activity of these compounds, making them potential candidates for cancer therapy .

Case Study: Inhibition of Cancer Cell Proliferation
A study synthesized various thiazole derivatives, including those with hydrazino groups, and tested their efficacy against different cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Antiviral Properties
Another application of 3-(2-Hydrazino-thiazol-4-yl)-phenol is in the development of antiviral agents. Compounds with similar structures have been evaluated for their ability to combat viral infections, showing efficacy against viruses such as coronaviruses .

Case Study: Antiviral Screening
In vitro testing of synthesized thiazole derivatives revealed significant antiviral activity, with some compounds demonstrating a capacity to inhibit viral replication effectively. This suggests potential therapeutic applications in treating viral infections .

Antioxidant Activity

The antioxidant properties of thiazole-containing compounds are well-documented. The hydrazino group contributes to the overall electron-donating ability of the molecule, enhancing its capacity to scavenge free radicals.

Case Study: Oxidative Stress Mitigation
A recent study focused on synthesizing hydrazone-thiazole polyphenolic antioxidants. These compounds were evaluated for their ability to reduce oxidative stress markers in cellular models. Results showed that they significantly decreased oxidative damage, suggesting their potential use in preventing diseases associated with oxidative stress .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Alzheimer's.

Case Study: Acetylcholinesterase Inhibition
Research has indicated that thiazole derivatives can act as acetylcholinesterase inhibitors, which are crucial for managing Alzheimer's disease symptoms. A study demonstrated that specific derivatives exhibited strong inhibitory activity against acetylcholinesterase, making them potential candidates for further development as therapeutic agents for Alzheimer's disease .

Material Science Applications

Beyond medicinal uses, this compound is also explored in material science, particularly in developing new polymers and coatings.

Case Study: Polymer Development
Thiazole derivatives have been incorporated into polymer matrices to enhance their mechanical and thermal properties. Research indicates that these compounds can improve the stability and durability of materials used in various industrial applications .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityPotent inhibition of cancer cell proliferation
Antiviral PropertiesEffective against viral replication
Antioxidant ActivityOxidative Stress MitigationSignificant reduction in oxidative damage
Neuroprotective EffectsAcetylcholinesterase InhibitionStrong inhibitory activity for Alzheimer's treatment
Material Science ApplicationsPolymer DevelopmentEnhanced mechanical and thermal properties

Mechanism of Action

The mechanism of action of 3-(2-Hydrazino-thiazol-4-yl)-phenol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The hydrazino group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydrazino-thiazol-4-yl)-phenylamine
  • 3-(2-Hydrazino-thiazol-4-yl)-chromen-2-one

Uniqueness

3-(2-Hydrazino-thiazol-4-yl)-phenol is unique due to the presence of both a phenolic group and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

3-(2-Hydrazino-thiazol-4-yl)-phenol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N4SC_9H_8N_4S, featuring a thiazole ring linked to a phenolic structure through a hydrazine moiety. This unique structure contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can affect metabolic pathways critical for cell survival and proliferation.
  • Antioxidant Activity : Similar thiazole derivatives have demonstrated the ability to neutralize free radicals, suggesting that this compound may also possess antioxidant properties .
  • Cell Signaling Modulation : Research indicates that compounds with thiazole structures can influence cell signaling pathways, potentially leading to altered gene expression and cellular responses .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells. The structure-activity relationship (SAR) suggests that substitutions on the phenyl ring significantly enhance anticancer activity .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial properties. Research indicates that this compound may exhibit activity against a range of pathogens, including bacteria and fungi. For example, certain thiazole compounds have demonstrated effectiveness against Staphylococcus aureus and Candida albicans, indicating potential for use in treating infections .

Anticonvulsant Effects

Some studies have explored the anticonvulsant effects of thiazole-based compounds. Compounds structurally related to this compound have shown promising results in seizure models, suggesting that they may be effective in managing epilepsy or other seizure disorders .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various thiazole derivatives on HepG2 cells, revealing that modifications at the para position of the phenyl ring significantly increased potency. The most active compound exhibited an IC50 value lower than that of standard chemotherapy agents like cisplatin .
  • Antimicrobial Activity : Another study assessed the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .

Data Tables

Biological ActivityMechanism of ActionReference
AnticancerEnzyme inhibition, apoptosis induction
AntimicrobialCell wall synthesis inhibition
AntioxidantFree radical scavenging
AnticonvulsantModulation of neurotransmitter release

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

3-(2-hydrazinyl-1,3-thiazol-4-yl)phenol

InChI

InChI=1S/C9H9N3OS/c10-12-9-11-8(5-14-9)6-2-1-3-7(13)4-6/h1-5,13H,10H2,(H,11,12)

InChI Key

LCFVPCZLHWKGGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CSC(=N2)NN

Origin of Product

United States

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